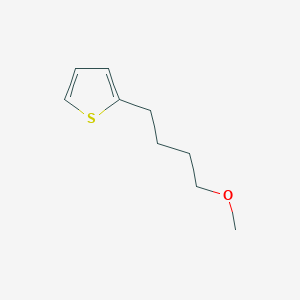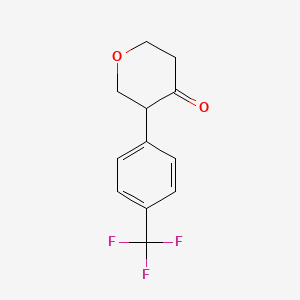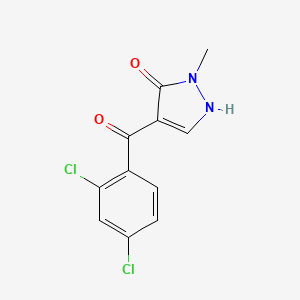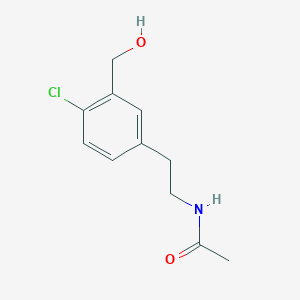
N-(2-(4-chloro-3-hydroxymethylphenyl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-chloro-3-hydroxymethylphenyl)ethyl)acetamide is an organic compound characterized by the presence of a chloro-substituted phenyl ring, a hydroxymethyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-chloro-3-hydroxymethylphenyl)ethyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-hydroxymethylbenzaldehyde and ethylamine.
Formation of Intermediate: The aldehyde group of 4-chloro-3-hydroxymethylbenzaldehyde reacts with ethylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield N-[2-(4-chloro-3-hydroxymethyl-phenyl)ethyl]amine.
Acetylation: Finally, the amine is acetylated using acetic anhydride to produce this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Common industrial techniques include:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.
Catalytic Hydrogenation: Utilizes catalysts to enhance the reduction step, making the process more efficient.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-chloro-3-hydroxymethylphenyl)ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 4-chloro-3-carboxyphenyl ethylacetamide.
Reduction: N-[2-(4-chloro-3-hydroxymethyl-phenyl)ethyl]amine.
Substitution: N-[2-(4-substituted-phenyl)ethyl]-acetamide derivatives.
Scientific Research Applications
N-(2-(4-chloro-3-hydroxymethylphenyl)ethyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Employed in studies to understand its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-(4-chloro-3-hydroxymethylphenyl)ethyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate biochemical pathways, leading to changes in cellular processes such as signal transduction or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-Chloro-3-hydroxyphenyl)ethyl]-acetamide
- N-[2-(4-Chloro-3-methoxyphenyl)ethyl]-acetamide
- N-[2-(4-Chloro-3-aminophenyl)ethyl]-acetamide
Uniqueness
N-(2-(4-chloro-3-hydroxymethylphenyl)ethyl)acetamide is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This functional group can participate in additional chemical reactions, making the compound versatile for various applications.
Properties
Molecular Formula |
C11H14ClNO2 |
|---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
N-[2-[4-chloro-3-(hydroxymethyl)phenyl]ethyl]acetamide |
InChI |
InChI=1S/C11H14ClNO2/c1-8(15)13-5-4-9-2-3-11(12)10(6-9)7-14/h2-3,6,14H,4-5,7H2,1H3,(H,13,15) |
InChI Key |
ACOQDENMUQOQTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC1=CC(=C(C=C1)Cl)CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

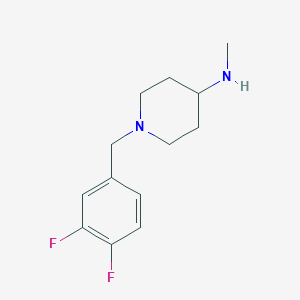
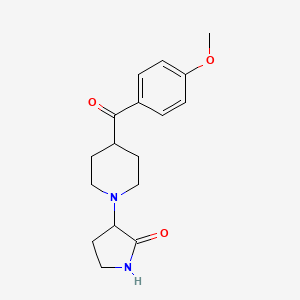

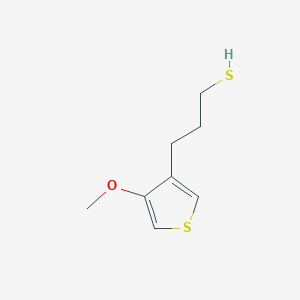
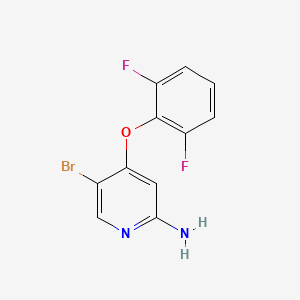
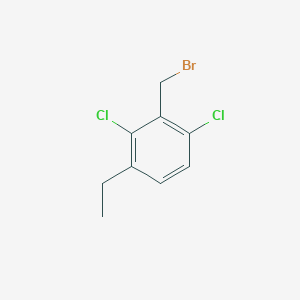
![[(1S,4R)-4-(2-amino-6-pentoxy-purin-9-yl)cyclopent-2-en-1-yl]methanol](/img/structure/B8328784.png)
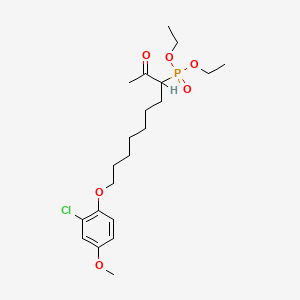
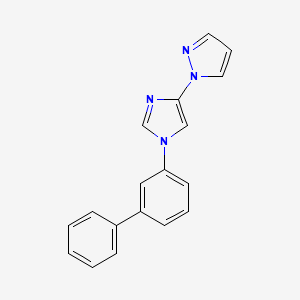
![6,6-Dimethyl-6,7-dihydro-5H-thieno[3,2-c]pyridin-4-one](/img/structure/B8328802.png)
![2-Isobutyl-4-[2-(2,6-dimethyl-4-pyridinyl)-oxazol-5-yl]-6-methyl-pyridine](/img/structure/B8328806.png)
